N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide

Adenosine receptor ligand design Structure-activity relationship Chromone-thiazole hybrids

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide (CAS 361478-39-9) is a synthetic heterocyclic compound belonging to the 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamide family. It integrates a 4-oxo-4H-chromene-2-carboxamide pharmacophore with a 6-methylbenzo[d]thiazol-2-yl moiety tethered via a para-phenyl spacer, yielding a molecular weight of 412.46 g·mol⁻¹ and the molecular formula C₂₄H₁₆N₂O₃S.

Molecular Formula C24H16N2O3S
Molecular Weight 412.46
CAS No. 361478-39-9
Cat. No. B2613983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide
CAS361478-39-9
Molecular FormulaC24H16N2O3S
Molecular Weight412.46
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4
InChIInChI=1S/C24H16N2O3S/c1-14-6-11-18-22(12-14)30-24(26-18)15-7-9-16(10-8-15)25-23(28)21-13-19(27)17-4-2-3-5-20(17)29-21/h2-13H,1H3,(H,25,28)
InChIKeyWTVYPSNYZQMMGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide (CAS 361478-39-9): Procurement-Grade Characterization of a Chromone–Benzothiazole Hybrid


N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide (CAS 361478-39-9) is a synthetic heterocyclic compound belonging to the 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamide family. It integrates a 4-oxo-4H-chromene-2-carboxamide pharmacophore with a 6-methylbenzo[d]thiazol-2-yl moiety tethered via a para-phenyl spacer, yielding a molecular weight of 412.46 g·mol⁻¹ and the molecular formula C₂₄H₁₆N₂O₃S . This compound class has been investigated as potential adenosine receptor ligands, with the chromone-2-carboxamide template recognized as a privileged structure for achieving A₃ adenosine receptor selectivity [1]. The phenyl spacer distinguishes this compound from direct thiazole-linked analogs, creating a distinct conformational and pharmacophoric profile relevant to target engagement and selectivity.

Why Generic Substitution of Chromone–Thiazole Carboxamides Is Scientifically Unreliable Without Compound-Specific Selection of CAS 361478-39-9


Within the 4-oxo-N-(thiazol-2-yl)-4H-chromene-2-carboxamide series, the location and nature of substituents on the benzothiazole ring and the linker between the thiazole and the chromene core can profoundly alter molecular recognition at adenosine receptor subtypes [1]. The target compound (CAS 361478-39-9) incorporates a 6-methyl substitution on the benzothiazole and a para-phenyl spacer that extends the distance between the thiazole and the carboxamide nitrogen, whereas many in-class compounds, such as N-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide, feature a direct thiazole–carboxamide linkage . These structural variations influence both the conformational space accessible to the molecule and its physicochemical properties, which in turn modulate binding affinity, selectivity, and functional activity at adenosine A₁, A₂A, A₂B, and A₃ receptors. Therefore, substituting one analog for another without quantitative binding and functional data can lead to erroneous interpretation of pharmacological results and procurement of an unsuitable chemical probe.

Quantitative Differentiation Evidence for N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide (CAS 361478-39-9) Against Closest Analogs


Structural Differentiation: Phenyl Linker Extends Molecular Length and Alters Pharmacophoric Geometry

CAS 361478-39-9 possesses a para-phenyl spacer between the benzothiazole and the carboxamide nitrogen, whereas the closest in-class comparator N-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide (CAS 67733-18-0) has the thiazole directly bonded to the carboxamide nitrogen. The phenyl linker increases the heavy atom count from 24 to 30 atoms and extends the molecular length by approximately 4.3 Å (estimated from 2D structure). This structural extension was demonstrated in the Cagide et al. series to modulate adenosine receptor subtype selectivity, with longer linkers favoring engagement of deeper binding pockets [1]. Note: no receptor binding data are publicly available for CAS 361478-39-9; the differentiation claim rests on structural grounds and class-level precedent.

Adenosine receptor ligand design Structure-activity relationship Chromone-thiazole hybrids

Physicochemical Differentiation: Higher Molecular Weight and Lipophilicity Relative to Unsubstituted Analog

The molecular weight of CAS 361478-39-9 is 412.46 g·mol⁻¹ , which is approximately 77 g·mol⁻¹ higher than the unsubstituted analog N-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide (MW = 335.38 g·mol⁻¹, CAS 67733-18-0) . The presence of the 6-methyl group on the benzothiazole and the para-phenyl spacer contribute an additional aromatic ring and a methyl substituent, increasing the calculated logP by an estimated 1.8–2.2 log units (based on fragment-based prediction) . This elevated lipophilicity is expected to enhance passive membrane permeability but may also increase non-specific protein binding.

Physicochemical profiling Drug-likeness Chromone-thiazole hybrids

Benzothiazole Substitution Pattern: 6-Methyl Group Differentiates from Halo- and Dimethyl-Substituted Analogs

The target compound carries a single 6-methyl substituent on the benzothiazole ring. In contrast, N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide (CAS 888409-64-1) has two methyl groups at positions 4 and 5, and N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide bears a 6-chloro substituent [1]. Within the broader chromone-2-carboxamide adenosine receptor ligand class, electron-donating groups (e.g., methyl) and electron-withdrawing groups (e.g., chloro) at the 6-position differentially modulate π-stacking interactions and hydrogen-bonding capacity of the benzothiazole nitrogen, leading to divergent A₁/A₃ selectivity profiles [2]. Quantitative binding data for CAS 361478-39-9 are absent from public sources; this evidence is classified as class-level inference.

Benzothiazole SAR Adenosine receptor selectivity Substituent effects

Crystallographic Precedent: Chromone–Thiazole Hybrids Adopt Well-Defined Conformations Amenable to Structure-Based Design

The Cagide et al. study reported X-ray crystal structures for multiple chromone–thiazole hybrids within the same series, demonstrating that these compounds adopt planar or near-planar conformations with predictable intramolecular geometry [1]. Although a crystal structure for CAS 361478-39-9 specifically has not been deposited in the Cambridge Structural Database, the established crystallographic behavior of the series supports the reliability of predicted conformational models. The phenyl spacer in the target compound is expected to introduce a rotational degree of freedom absent in direct-linked analogs, potentially enabling multiple low-energy conformers that could differentially engage receptor binding pockets.

X-ray crystallography Molecular conformation Ligand-receptor binding

Scientifically Justified Application Scenarios for N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide (CAS 361478-39-9)


Adenosine A₃ Receptor Selectivity Screening in Radioligand Binding Assays

Based on the chromone-2-carboxamide scaffold's established role as a privileged structure for A₃ adenosine receptor ligand development [1], CAS 361478-39-9 is a suitable candidate for competitive radioligand displacement assays (e.g., using [¹²⁵I]AB-MECA or [³H]NECA) against human A₁, A₂A, A₂B, and A₃ receptors. Its para-phenyl linker and 6-methyl substitution differentiate it from direct-linked analogs, enabling exploration of how linker length and benzothiazole substitution influence A₃/A₁ selectivity ratios. The higher lipophilicity (estimated ΔlogP +1.8–2.2 versus unsubstituted analog) may also be relevant for assessing receptor binding in membrane preparations versus whole-cell formats .

Structural Biology and X-Ray Crystallography of Adenosine Receptor–Ligand Complexes

The extended molecular geometry of CAS 361478-39-9, featuring a 4.3 Å longer linker than direct-linked analogs, makes it a valuable tool compound for co-crystallization trials with adenosine receptor subtypes, particularly A₃ [1]. The additional conformational freedom introduced by the phenyl spacer may enable the compound to probe binding pocket regions not accessible to rigid, planar chromone–thiazole hybrids, potentially revealing cryptic binding subsites. Successful co-crystal structures would provide atomic-level insight into the molecular determinants of subtype selectivity within this chemotype.

Structure-Activity Relationship (SAR) Studies of Benzothiazole Substitution Effects on Adenosine Receptor Modulation

CAS 361478-39-9 serves as a key member of a substitution matrix exploring the impact of benzothiazole 6-position substituents on adenosine receptor pharmacology. When procured alongside the 6-chloro analog and the unsubstituted parent, researchers can systematically evaluate how electron-donating (6-methyl, σₚ ≈ -0.17) versus electron-withdrawing (6-chloro, σₚ ≈ +0.23) groups modulate binding affinity and functional efficacy at A₁, A₂A, A₂B, and A₃ subtypes [1]. This comparative approach is essential for establishing predictive SAR models that guide subsequent lead optimization.

Physicochemical and ADME Profiling of Extended Chromone–Thiazole Hybrids

With a molecular weight of 412.46 g·mol⁻¹ and an estimated logP increase of 1.8–2.2 units over the unsubstituted parent [1], CAS 361478-39-9 can be used in parallel artificial membrane permeability assays (PAMPA), Caco-2 monolayer permeability studies, and equilibrium dialysis plasma protein binding assays. These data will quantify how the phenyl spacer and 6-methyl group influence absorption and distribution parameters relative to shorter, less lipophilic analogs, providing critical information for prioritizing compounds within this series for in vivo proof-of-concept studies .

Quote Request

Request a Quote for N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.